molecular formula C7H8O3 B019077 Methyl 3-oxocyclopent-1-enecarboxylate CAS No. 108384-35-6

Methyl 3-oxocyclopent-1-enecarboxylate

Cat. No.: B019077
CAS No.: 108384-35-6
M. Wt: 140.14 g/mol
InChI Key: NLUBENDJJYCAGP-UHFFFAOYSA-N
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Description

Methyl 3-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclopentene, featuring a keto group at the third position and a carboxylate ester group at the first position. This compound is of significant interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-oxocyclopent-1-enecarboxylate involves the oxidation of methyl 1-cyclopentene-1-carboxylate. The procedure typically includes the use of tert-butylhydroperoxide as the oxidizing agent and manganese (III) acetate dihydrate as a catalyst. The reaction is carried out under an oxygen atmosphere at room temperature for 48 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: tert-Butylhydroperoxide and manganese (III) acetate dihydrate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Further oxidized derivatives with additional functional groups.

    Reduction: Methyl 3-hydroxycyclopent-1-enecarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxocyclopent-1-enecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxocyclopent-1-enecarboxylate involves its reactivity towards nucleophiles and electrophiles. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the keto group, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxocyclopentane-1-carboxylate
  • Methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate
  • Methyl 3-hydroxycyclopent-1-enecarboxylate

Uniqueness

Methyl 3-oxocyclopent-1-enecarboxylate is unique due to its combination of a keto group and an ester group on a cyclopentene ring. This structure imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-oxocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUBENDJJYCAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452441
Record name METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-35-6
Record name METHYL 3-OXOCYCLOPENT-1-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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